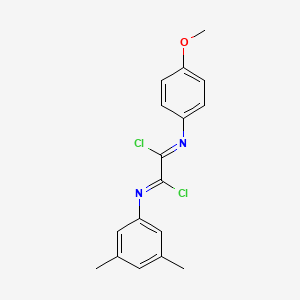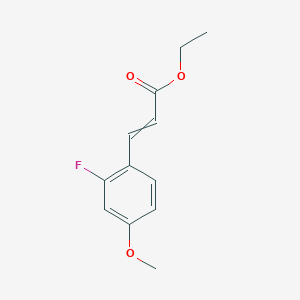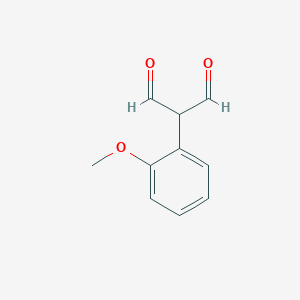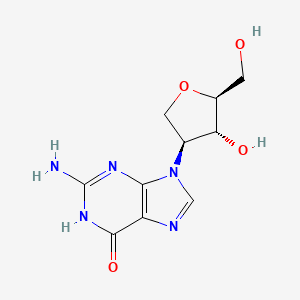
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol is a complex organic compound that belongs to the class of purine nucleosides. This compound is structurally related to nucleotides, which are the building blocks of DNA and RNA. It has significant importance in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol typically involves multi-step organic reactions. One common method involves the protection of functional groups, followed by nucleophilic substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research. Its structural similarity to nucleotides allows it to interfere with viral replication and cancer cell proliferation.
Industry: The compound is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol involves its interaction with specific molecular targets, such as enzymes involved in DNA and RNA synthesis. By mimicking natural nucleotides, it can inhibit the activity of these enzymes, thereby disrupting the replication of viruses or the proliferation of cancer cells. The pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in target cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that shares structural similarities with 2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-YL)-1,4-anhydro-2-deoxy-L-arabinitol. Both compounds mimic nucleotides and inhibit viral replication.
Valacyclovir: A prodrug of acyclovir with improved bioavailability. It is also structurally related and functions similarly by inhibiting viral DNA synthesis.
Ganciclovir: Another antiviral compound with a similar mechanism of action, used primarily to treat cytomegalovirus infections.
Uniqueness
What sets this compound apart is its specific structural modifications that may confer unique pharmacokinetic properties, such as improved stability or targeted delivery. These unique features make it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-6(9(18)14-10)12-3-15(8)4-2-19-5(1-16)7(4)17/h3-5,7,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,7+/m0/s1 |
InChI Key |
DEEZTMBYCAECGS-KZLJYQGOSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
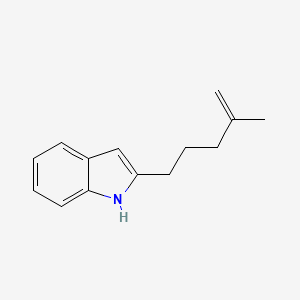
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
![5-[Hydroxy(phenyl)methyl]tridec-6-en-4-one](/img/structure/B12525133.png)
![methyl N-[6-[methoxycarbonyl(prop-2-ynyl)amino]-9-oxo-10-phenylacridin-3-yl]-N-prop-2-ynylcarbamate](/img/structure/B12525138.png)


![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)
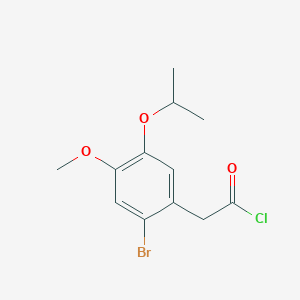
![(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate](/img/structure/B12525180.png)

